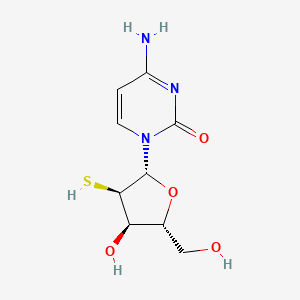

Cytidine, 2'-thio-

CAS No.: 75330-77-7

Cat. No.: VC17306872

Molecular Formula: C9H13N3O4S

Molecular Weight: 259.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75330-77-7 |

|---|---|

| Molecular Formula | C9H13N3O4S |

| Molecular Weight | 259.28 g/mol |

| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-sulfanyloxolan-2-yl]pyrimidin-2-one |

| Standard InChI | InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(15)11-5)8-7(17)6(14)4(3-13)16-8/h1-2,4,6-8,13-14,17H,3H2,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |

| Standard InChI Key | XLIDRQROOQVAKO-XVFCMESISA-N |

| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)S |

| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)S |

Introduction

Structural and Chemical Properties of 2'-Thio-Cytidine

Molecular Configuration and Stability

The substitution of the 2'-oxygen with sulfur introduces significant conformational changes to the ribose ring. Sulfur's larger atomic radius (1.04 Å vs. oxygen's 0.66 Å) and reduced electronegativity alter the sugar pucker dynamics, favoring a C3'-endo conformation that mimics RNA-like stacking interactions . This structural shift enhances thermal stability; for example, oligoribonucleotides incorporating 2'-thio-cytidine exhibit melting temperature () increases of approximately 1–2°C per modification compared to unmodified RNA.

Table 1: Key Physicochemical Properties of Cytidine, 2'-Thio-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O₄S | |

| Molecular Weight | 259.28 g/mol | |

| Melting Point | Not reported | — |

| LogP (Partition Coefficient) | Estimated -1.2 (calculated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for confirming the structure of 2'-thio-cytidine derivatives. The ¹H-NMR spectrum of 2'-thio-cytidine typically shows upfield shifts for the 2'-protons (δ 2.32–2.64 ppm) due to sulfur's electron-donating effects, distinguishing it from oxygenated analogs . High-resolution mass spectrometry (HRMS) further validates molecular integrity, with characteristic ion peaks at m/z 259.08 [M+H]⁺.

Synthetic Routes to 2'-Thio-Cytidine

Prebiotic Phosphorylation Pathways

Recent prebiotic chemistry studies suggest that 2'-thio-cytidine derivatives could form under primordial conditions. Photoreduction of 2,2'-anhydro-2-thiouridine in the presence of aqueous hydrogen sulfide (H₂S) generates 2'-deoxy-2-thiouridine, a related analog, in yields up to 33% . This reaction, driven by ultraviolet irradiation at 254 nm, proceeds via a radical-mediated mechanism that cleaves the 2'-3' glycosidic bond while preserving the thiol group .

Laboratory-Scale Synthesis

Modern synthetic approaches leverage protecting-group strategies to achieve regioselective sulfur incorporation. For example:

-

Benzoyl Protection: The 5'- and 3'-hydroxyl groups of cytidine are protected with benzoyl chloride, enabling selective thiolation at the 2'-position using phosphorus pentasulfide (P₂S₅) .

-

Pummerer-Type Thioglycosylation: A method developed for 4'-thionucleosides involves reacting a cytosine base with a 2-thiofuranosyl donor under acidic conditions, yielding 2'-thio-cytidine in 45–60% yields .

Table 2: Comparative Yields of Thionucleoside Syntheses

Biochemical Applications and Mechanisms

RNA Stabilization and Hybridization

Incorporating 2'-thio-cytidine into RNA oligonucleotides enhances duplex stability through two mechanisms:

-

Increased Stacking Interactions: The C3'-endo conformation promotes tighter base stacking, raising by 1–2°C/modification.

-

Nuclease Resistance: The thiol group sterically hinders RNase A and RNase H cleavage, extending oligonucleotide half-lives in vitro .

Epigenetic Modulation

2'-Thio-cytidine analogs demonstrate potent inhibition of DNA methyltransferase 1 (DNMT1), an enzyme critical for maintaining CpG methylation patterns. By incorporating into DNA during replication, these analogs form covalent adducts with DNMT1, reducing methylation by 60–80% in leukemia cell lines (HL-60, CCRF-HSB-2) .

Table 3: DNMT1 Inhibition by Cytidine Analogs

Challenges and Future Directions

Metabolic Instability

Despite promising activity, 2'-thio-cytidine derivatives face rapid deamination by cytidine deaminase (CDA), limiting their therapeutic utility. Strategies to mitigate this include:

-

5-Substitution: Introducing electron-withdrawing groups (e.g., fluoro) at C5 reduces deamination rates by 70% .

-

Prodrug Formulations: Phosphoramidate prodrugs enhance intracellular delivery and bypass CDA-mediated metabolism .

Prebiotic Relevance

The prebiotic synthesis of 2'-thio-cytidine analogs supports hypotheses about sulfur's role in early genetic systems. Photochemical pathways using H₂S as a reductant suggest that thionucleosides could have served as transitional genetic polymers prior to the emergence of RNA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume